(Cyclobutylmethyl)(2,2,2-trifluoroethyl)amine
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Overview
Description
(Cyclobutylmethyl)(2,2,2-trifluoroethyl)amine is an organic compound with the molecular formula C7H12F3N It is a derivative of amine, characterized by the presence of a cyclobutylmethyl group and a trifluoroethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclobutylmethyl)(2,2,2-trifluoroethyl)amine typically involves the reaction of cyclobutylmethylamine with 2,2,2-trifluoroethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(Cyclobutylmethyl)(2,2,2-trifluoroethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed
Oxidation: Amine oxides
Reduction: Corresponding amine derivatives
Substitution: Substituted amine products depending on the nucleophile used
Scientific Research Applications
(Cyclobutylmethyl)(2,2,2-trifluoroethyl)amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Cyclobutylmethyl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(Cyclobutylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride: A salt form of the compound with similar chemical properties but different solubility and stability characteristics.
N-(Cyclobutylmethyl)-2,2,2-trifluoroethanamine: A closely related compound with slight variations in its chemical structure.
Uniqueness
This compound is unique due to the presence of both cyclobutylmethyl and trifluoroethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H12F3N |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
N-(cyclobutylmethyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)5-11-4-6-2-1-3-6/h6,11H,1-5H2 |
InChI Key |
BOEIOUKOPAHQTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CNCC(F)(F)F |
Origin of Product |
United States |
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